molecular formula C10H13NO4 B11796323 Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate

Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate

Cat. No.: B11796323
M. Wt: 211.21 g/mol
InChI Key: RQGWVQACTOBGEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an alkyne with a nitrile oxide in the presence of a catalyst such as copper(I) or ruthenium(II) to form the isoxazole ring . The reaction conditions often involve moderate temperatures and the use of solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 3-cyclopentyloxy-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C10H13NO4/c1-13-10(12)8-6-9(11-15-8)14-7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

RQGWVQACTOBGEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NO1)OC2CCCC2

Origin of Product

United States

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